Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate is a chemical compound with a unique structure that combines a tert-butyl group, a hydroxymethyl group, and a morpholine ring
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which can be utilized in various chemical transformations .
Biochemical Pathways
The tert-butyl group has been found to be relevant in nature and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s molecular weight is 216277 , which could influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 3-methylmorpholine-4-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then stabilized by the morpholine ring.
Starting Materials: tert-butyl 3-methylmorpholine-4-carboxylate, formaldehyde, and a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of tert-butyl 3-(carboxymethyl)-3-methylmorpholine-4-carboxylate.
Reduction: Reduction of the hydroxymethyl group can yield tert-butyl 3-(methyl)-3-methylmorpholine-4-carboxylate.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides (e.g., chloride, bromide), amines (e.g., methylamine, ethylamine).
Major Products
Oxidation: Tert-butyl 3-(carboxymethyl)-3-methylmorpholine-4-carboxylate.
Reduction: Tert-butyl 3-(methyl)-3-methylmorpholine-4-carboxylate.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold for drug development. The morpholine ring is a common motif in many pharmaceuticals, and the presence of the tert-butyl and hydroxymethyl groups can enhance the compound’s stability and bioavailability.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives can act as enzyme inhibitors or receptor modulators, making them candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other applications where durable chemical properties are required.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-methylmorpholine-4-carboxylate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Tert-butyl 3-(hydroxymethyl)-morpholine-4-carboxylate: Similar structure but without the additional methyl group, which can affect its reactivity and stability.
Tert-butyl 3-(hydroxymethyl)-3-ethylmorpholine-4-carboxylate: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate is unique due to the combination of the tert-butyl group, hydroxymethyl group, and morpholine ring. This combination provides a balance of stability, reactivity, and versatility that is not commonly found in other compounds. The presence of the tert-butyl group enhances the compound’s resistance to metabolic degradation, while the hydroxymethyl group allows for further chemical modifications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNVPQDZAGYXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374654-00-8 |
Source
|
Record name | tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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